

Physicochemical Properties of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(1-adamantyl)-3-phenylpropanamide

Cat. No.: B253263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical properties of **N-(1-adamantyl)-3-phenylpropanamide**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds to offer valuable insights. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and includes a workflow diagram for these procedures.

Physicochemical Properties

Direct experimental values for the physicochemical properties of **N-(1-adamantyl)-3-phenylpropanamide** are not readily available in the surveyed scientific literature. However, an analysis of its structural components—the adamantyl group and the 3-phenylpropanamide moiety—allows for estimations and comparisons with related molecules. The adamantane cage is known to increase lipophilicity, which likely influences the solubility and other properties of the title compound.

For comparative purposes, the following table summarizes the physicochemical data for N-phenylpropanamide and 3-phenylpropanamide, which share structural similarities with the target molecule but lack the bulky, lipophilic adamantyl group.

Property	N-phenylpropanamide	3-phenylpropanamide
Molecular Formula	C ₉ H ₁₁ NO[1][2][3]	C ₉ H ₁₁ NO[4]
Molecular Weight	149.19 g/mol [1][2][3]	149.19 g/mol [4]
Melting Point	104-107 °C[2]	Not available[5]
Boiling Point	222 °C[2][3]	Not available[5]
Solubility	Insoluble in water.[2] Soluble in organic solvents like ethanol and methanol.[1]	Not available
Appearance	White crystalline solid[1]	Not available

Note: The introduction of the N-(1-adamantyl) group is expected to significantly increase the molecular weight and lipophilicity, thereby decreasing aqueous solubility compared to the parent compounds listed above. The melting point is also anticipated to be higher due to the rigid and bulky nature of the adamantane cage.

Experimental Protocols

The following are detailed, standard methodologies for the determination of key physicochemical properties applicable to solid organic compounds like **N-(1-adamantyl)-3-phenylpropanamide**.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry, crystalline **N-(1-adamantyl)-3-phenylpropanamide** is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens

or camera.

- **Measurement:** The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Determination of Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.

Methodology: Shake-Flask Method (for Aqueous Solubility)

- **Sample Preparation:** An excess amount of **N-(1-adamantyl)-3-phenylpropanamide** is added to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostatted flask.
- **Equilibration:** The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The solubility is then expressed in units such as mg/mL or µg/mL.

Determination of pKa

The pKa, or acid dissociation constant, is important for understanding the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For **N-(1-adamantyl)-3-phenylpropanamide**, the amide proton is very weakly acidic, and the pKa is typically very high and not physiologically relevant.

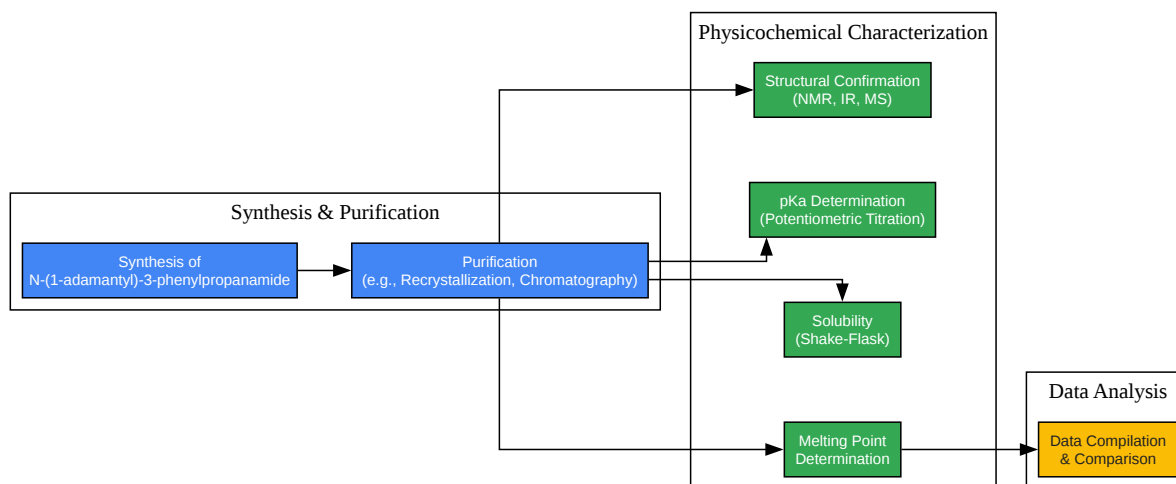
However, if the molecule contained acidic or basic functional groups, the following methods would be applicable.

Methodology: Potentiometric Titration

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, specialized software can be used to analyze the titration data and determine the pKa value(s).

Visualizations

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel synthesized compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

No information on signaling pathways involving **N-(1-adamantyl)-3-phenylpropanamide** was identified in the literature search. Therefore, a signaling pathway diagram cannot be provided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]

- 3. N-Phenylpropanamide | 620-71-3 | FP26998 | Biosynth [biosynth.com]
- 4. 3-Phenylpropanamide | C₉H₁₁NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Physicochemical Properties of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b253263#n-1-adamantyl-3-phenylpropanamide-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com